molecular formula C12H13N3O2S B1307147 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide CAS No. 436095-43-1

3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide

Cat. No. B1307147
Key on ui cas rn: 436095-43-1
M. Wt: 263.32 g/mol
InChI Key: ZRTLYUDXBWQRKK-UHFFFAOYSA-N
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Patent
US07378417B2

Procedure details

Hydrogenation of a stirred solution of 3-nitro-N-pyridin-3-ylmethyl-benzenesulfonamide [CAS-No. 436095-43-1; commercially available] (1.42 g, 4.84 mmol) in methanol (90 ml) and THF (50 ml) on palladium/carbon (10%, 0.14 g) for 2 h at room temperature yielded after removal of the catalyst by filtration, evaporation and crystallization from ethyl acetate/hexane the title compound (1.15 g, 90%) as a light yellow solid. MS (ISP) 264.1 [(M+H)+]; mp 129° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([S:10]([NH:13][CH2:14][C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)([O-])=O.C1COCC1>CO>[NH2:1][C:4]1[CH:5]=[C:6]([S:10]([NH:13][CH2:14][C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)NCC=1C=NC=CC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
90 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration, evaporation and crystallization from ethyl acetate/hexane the title compound (1.15 g, 90%) as a light yellow solid

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=CC1)S(=O)(=O)NCC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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